Cas no 37975-62-5 (7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl)
![7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl structure](https://it.kuujia.com/scimg/cas/37975-62-5x500.png)
37975-62-5 structure
Nome del prodotto:7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl
Numero CAS:37975-62-5
MF:C20H22O6
MW:358.385086536407
CID:320787
7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,2-methyl-,(6R,7R)-7,8-dihydro-6-methoxy-8,8-dimethyl-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-ylester, rel-(-)- (9CI)
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran,2-butenoic acid deriv.
- Peuarin
- CID 101316837
- 2-Methyl-2-butenoic acid [7,8-dihydro-6-methoxy-8,8-dimethyl-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl] ester
- 2-Butenoic acid, 2-methyl-, (6R,7R)-7,8-dihydro-6-methoxy-8,8-dimethyl-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl ester, rel-(-)- (9CI)
- 7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl
-
- Inchi: 1S/C20H22O6/c1-6-11(2)19(22)25-18-17(23-5)13-9-12-7-8-16(21)24-14(12)10-15(13)26-20(18,3)4/h6-10,17-18H,1-5H3/b11-6+
- Chiave InChI: VGPPSZXNPGNBJV-IZZDOVSWSA-N
- Sorrisi: O1C2C=C3C(C=CC(=O)O3)=CC=2C(C(C1(C)C)OC(/C(=C/C)/C)=O)OC
Proprietà calcolate
- Massa esatta: 358.142
- Massa monoisotopica: 358.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 634
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 71.1
Proprietà sperimentali
- Densità: 1.24±0.1 g/cm3(Predicted)
- Punto di ebollizione: 471.4±45.0 °C(Predicted)
7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl Letteratura correlata
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
37975-62-5 (7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl) Prodotti correlati
- 35193-63-6(1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate)
- 104178-20-3(1-N-butyl-1-N-methylbenzene-1,4-diamine)
- 233585-04-1(2,6-Dihydroxy-3-nitrobenzonitrile)
- 83706-98-3(cis-4,4,4-Trifluorobut-2-enol)
- 1553158-54-5(3-methyl-1-(3-methylphenyl)methyl-1H-pyrazol-4-amine)
- 94714-58-6(ethyl 2-(ethoxymethylene)-3-oxo-3-(2,3,4,5-tetrafluorophenyl)propionate)
- 2171599-92-9(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methoxypyrrolidine-3-carboxylic acid)
- 15862-94-9(1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene)
- 302804-44-0(5,6-dimethyl-2-4-(piperidin-1-yl)phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione)
- 2171347-66-1(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
